Avapritinib's Inhibition of KIT and PDGFRA: A Technical Guide
Avapritinib's Inhibition of KIT and PDGFRA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Avapritinib (AYVAKIT®) is a potent and selective tyrosine kinase inhibitor that has demonstrated significant clinical activity against cancers driven by specific mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) genes. This in-depth technical guide provides a comprehensive overview of avapritinib's mechanism of action, its inhibitory profile against various KIT and PDGFRA mutations, and detailed methodologies for key experimental procedures used in its preclinical and clinical evaluation.
Core Mechanism of Action
Avapritinib is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase domain. This is particularly significant for its activity against activation loop mutations, such as KIT D816V and PDGFRA D842V, which stabilize the active state of the kinase. By binding to the ATP-binding pocket of the active kinase, avapritinib prevents the phosphorylation of downstream substrates, thereby inhibiting the aberrant signaling that drives tumor growth and proliferation.[1]
Data Presentation
Table 1: Avapritinib In Vitro Inhibitory Activity (IC50)
| Target Kinase/Mutation | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Autophosphorylation Assay | Cell Line |
| KIT | |||
| KIT D816V | 0.27[2][3] | 4[4] | HMC-1.2[4] |
| KIT N822K | - | 40[4] | Kasumi-1[4] |
| KIT V560G/D816V | - | - | HMC-1.2[5] |
| KIT Exon 11/17 (V560V/D816V) | <2[2] | - | - |
| Wild-Type KIT | - | 192[3] | - |
| PDGFRA | |||
| PDGFRA D842V | 0.24[2][3][6][7] | 30 | - |
| Other | |||
| VEGFR-2 | >150-fold less potent than KIT D816V[2] | - | - |
| SRC | >150-fold less potent than KIT D816V[2] | - | - |
| FLT3 | >150-fold less potent than KIT D816V[2] | - | - |
Table 2: Clinical Efficacy of Avapritinib in Gastrointestinal Stromal Tumors (GIST)
| Clinical Trial | Patient Population | Line of Therapy | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| NAVIGATOR (Phase 1) | PDGFRA Exon 18 Mutant GIST | 1L+ | 86%[8] | Not Reached | 11.4 months (with dose modification)[8] |
| PDGFRA D842V Mutant GIST | 1L+ | 88%[3] | - | - | |
| KIT-Mutant GIST | 4L+ | 22%[8] | - | 7.2 months (without dose modification)[8] | |
| VOYAGER (Phase 3) | Unresectable/Metastatic GIST | 3rd or 4th Line | Did not show superiority over regorafenib | - | - |
Table 3: Clinical Efficacy of Avapritinib in Advanced Systemic Mastocytosis (AdvSM)
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) | Median Duration of Response (DOR) | Median Overall Survival (OS) |
| EXPLORER (Phase 1) & PATHFINDER (Phase 2) Pooled Analysis | Previously Treated AdvSM | 71%[9] | 19%[9] | Not Reached[9] | Not Reached (median follow-up 17.7 months)[9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Simplified KIT Signaling Pathway and Avapritinib Inhibition.
Caption: Simplified PDGFRA Signaling Pathway and Avapritinib Inhibition.
Experimental Workflows
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Caption: Workflow for Cell-Based Proliferation and Phosphorylation Assays.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the IC50 of avapritinib against a target kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration.
-
Kinase Solution: Dilute the recombinant target kinase (e.g., KIT D816V) in kinase buffer to a concentration twice the desired final concentration.
-
Substrate Solution: Prepare the appropriate kinase substrate in kinase buffer.
-
Avapritinib Dilutions: Perform serial dilutions of avapritinib in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.
2. Kinase Reaction:
-
Add 5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of avapritinib dilutions or vehicle control (DMSO) to the respective wells.
-
Add 2.5 µL of the substrate solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the avapritinib concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to assess the effect of avapritinib on the proliferation of cancer cell lines harboring KIT or PDGFRA mutations.
1. Cell Culture and Seeding:
-
Culture mutant cell lines (e.g., HMC-1.2 [KIT V560G, D816V], Kasumi-1 [KIT N822K]) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight to allow for cell attachment.
2. Treatment with Avapritinib:
-
Prepare serial dilutions of avapritinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the avapritinib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
3. Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence of the treated wells to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the avapritinib concentration and determine the IC50 value.
Western Blot Analysis of Kinase Phosphorylation
This protocol is for detecting the inhibition of KIT or PDGFRA autophosphorylation and downstream signaling pathways by avapritinib.
1. Cell Lysis and Protein Quantification:
-
Seed and treat cells with avapritinib as described in the cell-based proliferation assay protocol for a shorter duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., phospho-KIT, total KIT, phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of avapritinib in a GIST PDX model.[10][11]
1. Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., NMRI nu/nu).[10]
-
Surgically implant tumor fragments from a GIST patient with a known KIT or PDGFRA mutation subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Prepare avapritinib in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose with 1% Tween 80).
-
Administer avapritinib or vehicle control daily by oral gavage at the desired dose (e.g., 10-100 mg/kg).[10][12]
3. Tumor Growth Measurement and Monitoring:
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
4. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Perform western blot analysis on tumor lysates to assess the inhibition of KIT/PDGFRA signaling.
Disclaimer: These protocols are intended as general guidelines. Researchers should optimize the specific conditions for their experimental setup.
References
- 1. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 2. Portico [access.portico.org]
- 3. Avapritinib for Systemic Mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avapritinib | inhibitor of PDGFRα D842V and KIT Exon 17 mutants | metastatic gastrointestinal stromal tumors (GIST) | CAS 1703793-34-3 | InvivoChem [invivochem.com]
- 5. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EPCT-05. A PHASE 1/2 STUDY OF AVAPRITINIB FOR KIT- OR PDGFRA-MUTANT PEDIATRIC RELAPSED/REFRACTORY SOLID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Avapritinib Treatment Strategies for Patients with Metastatic or Unresectable Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of avapritinib in previously treated patients with advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Robust Activity of Avapritinib, Potent and Highly Selective Inhibitor of Mutated KIT, in Patient-derived Xenograft Models of Gastrointestinal Stromal Tumors | Semantic Scholar [semanticscholar.org]
- 12. Avapritinib: preclinical studies of a promising novel therapeutic option for gastrointestinal stromal tumors - Urbini - Gastrointestinal Stromal Tumor [gist.amegroups.org]
